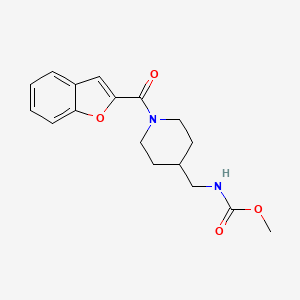

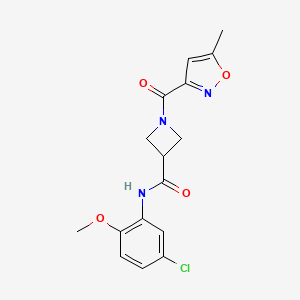

![molecular formula C14H18N4O3 B2867314 N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448129-45-0](/img/structure/B2867314.png)

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves a series of extremely potent and highly selective FLT3 inhibitors with good oral PK properties . The first series of compounds represented by 1 (AB530) was found to be a potent and selective FLT3 kinase inhibitor with good PK properties . The aqueous solubility and oral PK properties at higher doses in rodents were found to be less than optimal for clinical development . A novel series of compounds were designed lacking the carboxamide group of 1 with an added water solubilizing group .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C13H15N3O2 .Chemical Reactions Analysis

The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles (Route f, Fig. 3) in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include good pharmaceutical properties, excellent PK profile, and superior efficacy and tolerability in tumor xenograft models .科学的研究の応用

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including structures similar to the compound , have been studied for their potential as inhibitors of photosynthetic electron transport. This property is significant in the context of developing new herbicides. Compounds in this category have shown inhibitory effects in the micromolar range, comparable to commercial herbicides like diuron and hexazinone. These findings highlight the potential use of these compounds in agricultural chemistry and weed control (Vicentini et al., 2005).

CNS Penetration and Cognitive Enhancement

Certain pyrazole derivatives, closely related to the compound mentioned, have been identified as functionally selective inverse agonists at the benzodiazepine site of GABA(A) alpha5 receptors. These compounds, due to their ability to penetrate the central nervous system (CNS) and enhance cognitive performance in animal models, are of interest in the field of neuropharmacology. They represent a new class of drugs with potential applications in treating cognitive dysfunction without the convulsant or anxiogenic effects often associated with nonselective GABA(A) inverse agonists (Chambers et al., 2004).

Reactivity and Synthesis of Pyrazolo-Triazine Derivatives

The reactivity of pyrazolo-triazine derivatives, which include structures similar to the compound of interest, has been extensively studied. These compounds have shown versatile applications in the synthesis of biologically active molecules. Understanding their reactivity under various conditions is crucial for developing new pharmacological agents and exploring their applications in different fields of medicinal chemistry (Mironovich & Shcherbinin, 2014).

Herbicidal Activity

Pyrazole derivatives have been synthesized and evaluated for their herbicidal activity. Some of these compounds, closely related in structure to the compound , have shown significant activity against protoporphyrinogen oxidase, a key enzyme in plant metabolism. These findings indicate the potential of these compounds in the development of new herbicides, offering an alternative approach to weed control in agriculture (Li et al., 2008).

Antifungal Activity

Pyrazole derivatives have demonstrated notable antifungal activity against various phytopathogens. The specific configuration of the carboxamide and carboxylic groups in these compounds is critical for their biological activity. This research is significant in the development of new antifungal agents, which could be essential for controlling fungal diseases in agriculture and horticulture (Vicentini et al., 2007).

作用機序

Safety and Hazards

将来の方向性

The development of novel FLT3 inhibitors with high potency against both FLT3-WT and FLT3-ITD mutants are strongly demanded at the present time . Further in vivo antitumor studies showed that 16i led to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d while without observable body weight loss . This study had provided us a new chemotype of FLT3 inhibitors as novel therapeutic candidates for AML .

特性

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-14(2,3)10-8-11(21-17-10)15-13(19)9-7-12-18(16-9)5-4-6-20-12/h7-8H,4-6H2,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWIGQJKCSVLQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN3CCCOC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2867231.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2867233.png)

![Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate](/img/structure/B2867237.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2867245.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2867246.png)

![2-(4-chlorophenoxy)-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2867248.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2867250.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2867254.png)